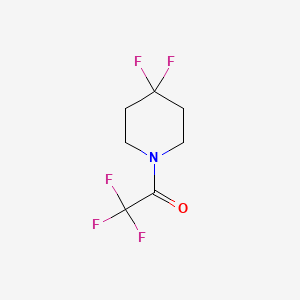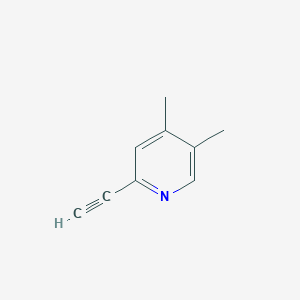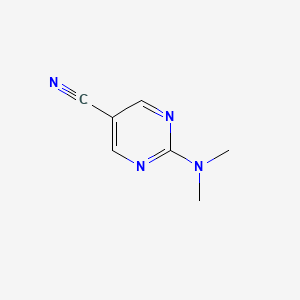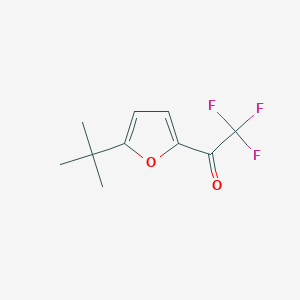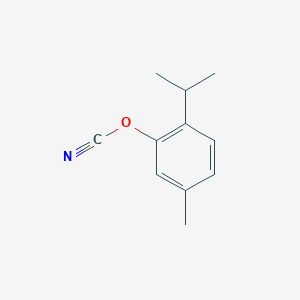
5-Methyl-2-(propan-2-yl)phenyl cyanate
Übersicht
Beschreibung
5-Methyl-2-(propan-2-yl)phenyl cyanate is a chemical compound that is widely used in scientific research. It is also known as isopropyl m-tolyl carbamate or IMC. This compound is a white crystalline solid that is soluble in organic solvents like acetone, ether, and chloroform. The molecular formula of IMC is C12H15NO2, and its molecular weight is 205.25 g/mol.
Wirkmechanismus
IMC acts as a nucleophile in chemical reactions due to the presence of the carbamate group. The carbamate group is a good leaving group that can be easily displaced by other nucleophiles like amines, alcohols, and thiols. The mechanism of action of IMC in chemical reactions involves the formation of a reactive intermediate that can undergo further reactions to form the desired product.
Biochemische Und Physiologische Effekte
IMC has been reported to have some biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the nervous system. This inhibition can lead to an increase in the levels of acetylcholine, which can result in various physiological effects like muscle contractions, increased heart rate, and increased secretion of glands.
Vorteile Und Einschränkungen Für Laborexperimente
IMC has several advantages as a reagent for lab experiments. It is a stable compound that can be easily handled and stored. It is also readily available and inexpensive. However, IMC has some limitations as well. It is a toxic compound that should be handled with care. It can also react with other compounds in the lab, leading to unwanted side reactions.
Zukünftige Richtungen
There are several future directions for the use of IMC in scientific research. One direction is the synthesis of new bioactive compounds using IMC as a starting material. Another direction is the development of new methods for the synthesis of IMC and its derivatives. Additionally, the use of IMC in the synthesis of new materials like polymers and nanoparticles is an area of active research. Finally, the study of the biological activity of IMC and its derivatives is an important direction for future research.
Conclusion
In conclusion, 5-Methyl-2-(propan-2-yl)phenyl cyanate is a versatile reagent that is widely used in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. IMC has several advantages as a reagent for lab experiments, but it also has some limitations that should be considered. The future directions for the use of IMC in scientific research are diverse and promising.
Wissenschaftliche Forschungsanwendungen
IMC is widely used in scientific research as a reagent for the synthesis of various compounds like ureas, carbamates, and isocyanates. It is also used as a starting material for the synthesis of drugs and other bioactive compounds. IMC is a versatile reagent that can be used in different chemical reactions like amidation, esterification, and carbamation.
Eigenschaften
IUPAC Name |
(5-methyl-2-propan-2-ylphenyl) cyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h4-6,8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFQHOWYPTUVLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90667505 | |
| Record name | 5-Methyl-2-(propan-2-yl)phenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90667505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(propan-2-yl)phenyl cyanate | |
CAS RN |
52805-53-5 | |
| Record name | 5-Methyl-2-(propan-2-yl)phenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90667505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



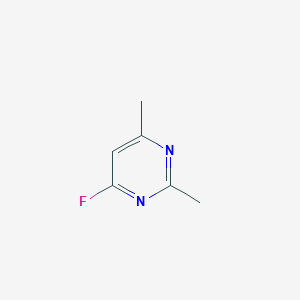
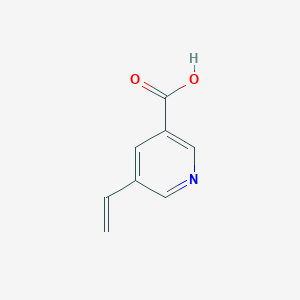
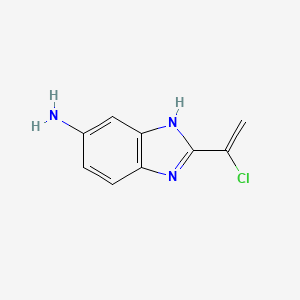
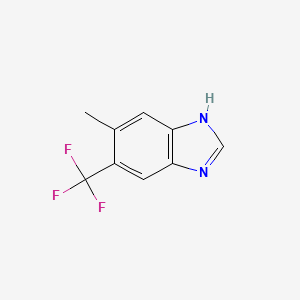
![Pyrido[3,4-b]pyrazin-7-amine](/img/structure/B1500396.png)
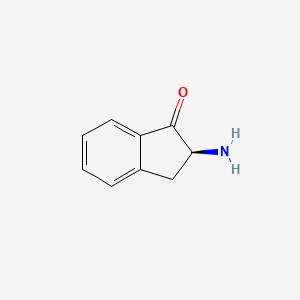
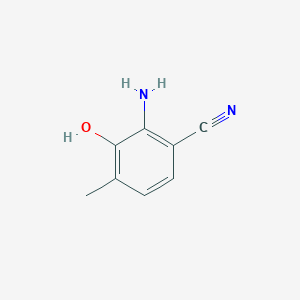
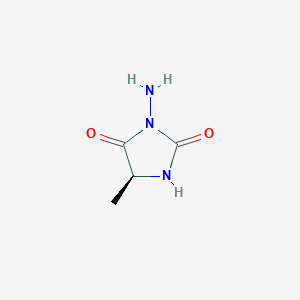
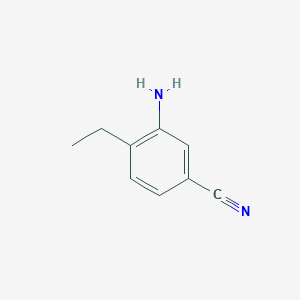
![6-methyl-5H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B1500413.png)
